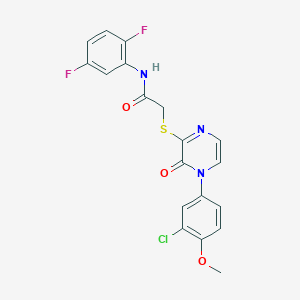
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O3S and its molecular weight is 437.85. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of compounds containing elements like chloro, methoxyphenyl, and acetamide groups. For instance, derivatives of rhodanine-3-acetic acid showcased significant activity against a range of bacteria, mycobacteria, and fungi, with some compounds displaying potent inhibitory effects against Mycobacterium tuberculosis, suggesting a potential avenue for developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer and Antiviral Properties
Thiazolidinone derivatives have been investigated for their anticancer and antiviral properties. Research findings indicate that certain compounds within this category exhibit selective inhibition of leukemia cell lines and high activity against specific virus strains, suggesting the potential of similar compounds for therapeutic applications in cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Chemical Reactivity and Synthesis
The study of chemical reactivity and synthesis pathways for compounds containing acetamide and similar heterocyclic frameworks has provided valuable insights into the creation of novel compounds with potential applications in pharmaceuticals and materials science. For example, research into the synthesis and reactivity of specific pyrimidine derivatives highlights the versatility of these compounds in generating a variety of biologically active products, underscoring their significance in drug discovery and development (Farouk, Ibrahim, & El-Gohary, 2021).
Herbicide Activity
Compounds with chloroacetamide structures have been extensively studied for their pre-emergent or early post-emergent herbicidal activity against a wide range of annual grasses and broad-leaved weeds. This suggests that compounds sharing functional groups or structural features with chloroacetamides may also possess herbicidal properties, potentially contributing to agricultural chemical research (Weisshaar & Böger, 1989).
Propriétés
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O3S/c1-28-16-5-3-12(9-13(16)20)25-7-6-23-18(19(25)27)29-10-17(26)24-15-8-11(21)2-4-14(15)22/h2-9H,10H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEJCTORLMIUKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2371253.png)
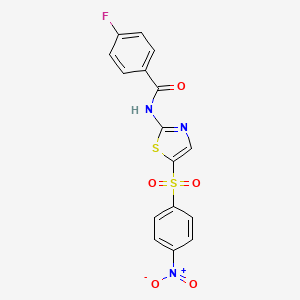
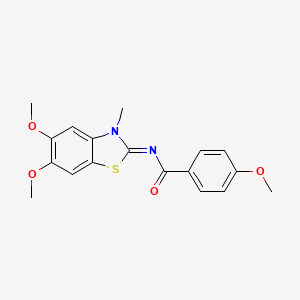
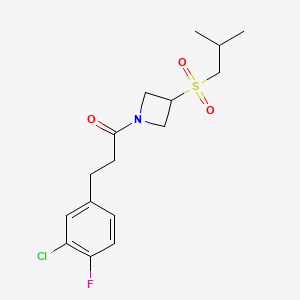
![N-butyl-N-ethyl-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2371263.png)

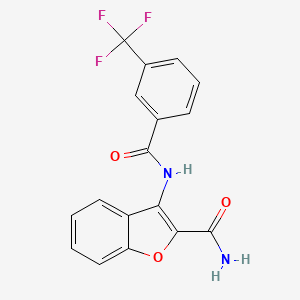
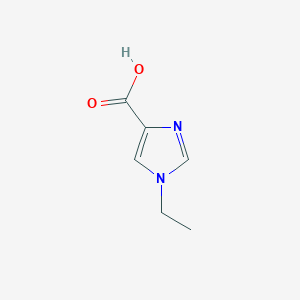
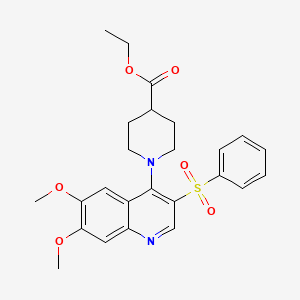
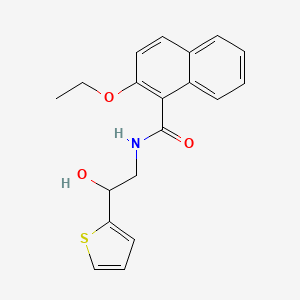

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)
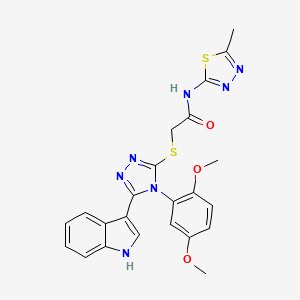
![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)